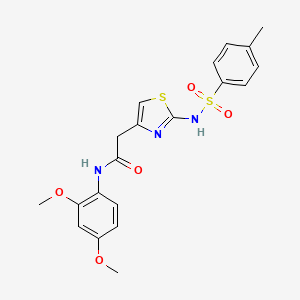

N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 4-methylphenylsulfonamido group at position 2 and an acetamide-linked 2,4-dimethoxyphenyl moiety at position 4 of the thiazole ring. Its synthesis likely involves sequential functionalization of the thiazole ring, sulfonamide coupling, and N-acylation, as inferred from analogous protocols in the literature (e.g., hydrazinecarbothioamide cyclization or N-acylation of thiazol-2-amines ).

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-13-4-7-16(8-5-13)30(25,26)23-20-21-14(12-29-20)10-19(24)22-17-9-6-15(27-2)11-18(17)28-3/h4-9,11-12H,10H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNPIUVWWWPJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known by its CAS number 922101-14-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 447.5 g/mol

- Structure : The compound features a thiazole ring, a sulfonamide group, and methoxy substituents on the aromatic system, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exhibit significant antitumor properties. For instance, studies on related thiazole derivatives have shown promising results in inhibiting histone deacetylases (HDACs), which are critical in cancer progression. One such derivative demonstrated an IC of 95.2 nM against HDAC1, indicating strong inhibitory potential against cancer cell proliferation .

Inhibition of Butyrylcholinesterase (BChE)

Inhibition of BChE is crucial for developing treatments for Alzheimer's disease. A study on substituted acetamide derivatives revealed that some compounds exhibited IC values as low as 3.94 μM against BChE. While specific data on N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is limited, its structural similarities suggest it could also possess BChE inhibitory activity .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various substituted acetamides and evaluated their biological activities. Among these, compounds with thiazole moieties showed enhanced inhibition against BChE and HDACs. The structure-activity relationship (SAR) analysis indicated that modifications in the aromatic rings significantly influenced their biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide to target enzymes such as BChE. These studies suggest that the compound may interact favorably with the active sites of these enzymes due to its unique structural features .

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC Values |

|---|---|---|

| HDAC Inhibition | Histone Deacetylases | ~95.2 nM |

| BChE Inhibition | Butyrylcholinesterase | ~3.94 μM |

| Antitumor Effects | Cell Cycle Arrest | Induces G2/M phase arrest |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfonamide moiety enhances the compound's ability to interact with biological targets involved in tumor growth and metastasis .

1.2 Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that thiazole-containing compounds can inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Pharmacology

2.1 Mechanism of Action

The mechanism of action for N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is likely multifaceted. It may involve the modulation of specific signaling pathways associated with cell survival and apoptosis. The thiazole ring is known for its ability to interact with various biological receptors and enzymes, making it a versatile scaffold for drug development .

2.2 Drug Development Potential

Given its structural characteristics, this compound could serve as a lead compound in drug discovery programs aimed at developing new therapeutics for cancer and inflammatory diseases. Its ability to be modified chemically allows for optimization of pharmacokinetic properties and efficacy .

Case Studies

3.1 Synthesis and Biological Evaluation

A study conducted on similar thiazole derivatives demonstrated their synthesis through multicomponent reactions, which resulted in high yields and purity. The synthesized compounds were then evaluated for their biological activities, revealing promising results against specific cancer cell lines .

3.2 Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of related compounds have provided insights into how modifications affect biological activity. For instance, variations in the sulfonamide group or substitution patterns on the thiazole ring significantly influenced the potency against cancer cells .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its combination of a thiazole-sulfonamido core and 2,4-dimethoxyphenyl acetamide side chain. Below is a comparative analysis with structurally related compounds:

Key Observations :

- The 2,4-dimethoxyphenyl moiety may improve lipophilicity compared to halogenated or non-aromatic substituents (e.g., ).

Physicochemical Properties :

- IR Spectroscopy : Expected C=O (acetamide) stretch at ~1660–1680 cm⁻¹ (cf. ), absent in triazole derivatives.

- NMR : 2,4-Dimethoxyphenyl protons (δ ~3.8–3.9 ppm for OCH₃; δ ~6.3–7.5 ppm for aromatic protons) .

Hypothetical Advantages :

- The 4-methylphenylsulfonamido group may enhance target specificity compared to non-sulfonamido analogs (e.g., ).

- Methoxy groups could balance solubility and membrane permeability .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, and how can yield be optimized?

The synthesis typically involves multi-step reactions starting with functionalized thiazole intermediates. A common approach includes:

Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under reflux in ethanol .

Sulfonamide coupling : Reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base .

Acetamide linkage : Coupling the sulfonamide-thiazole intermediate with 2,4-dimethoxyphenylacetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Yield optimization : Use anhydrous solvents, maintain temperatures between 0–5°C during exothermic steps, and employ column chromatography for purification (>90% purity confirmed via HPLC) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy groups at 2,4-positions, sulfonamide linkage) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ~507.2 g/mol) .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline forms .

Q. What are the primary biological activities associated with this compound, and how are they assessed?

- Antimicrobial activity : Tested via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values reported in µg/mL .

- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HepG2), with IC values compared to reference drugs like doxorubicin .

- Enzyme inhibition : Screening against kinases or proteases via fluorescence-based assays (e.g., CDK9 inhibition in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

Contradictions often arise from differences in:

- Assay conditions : pH, serum concentration, or incubation time (e.g., IC shifts 2–3 fold under hypoxia vs. normoxia) .

- Compound purity : Impurities >5% can skew results; validate via HPLC and orthogonal techniques (e.g., LC-MS) .

- Cell line variability : Use standardized cell lines (ATCC-authenticated) and include positive controls (e.g., paclitaxel for microtubule disruption) .

Q. What strategies are recommended for improving the compound’s pharmacokinetic properties in preclinical studies?

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based solvents .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., para-methoxy positions) .

- Bioavailability testing : Perform in vivo PK studies in rodent models, monitoring plasma half-life via LC-MS/MS .

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

- Molecular docking : Simulate binding to target proteins (e.g., CDK9 in ) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable protein-ligand interactions) .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using CoMFA/CoMSIA .

Q. What experimental design considerations are critical for SAR studies of this compound?

- Scaffold diversification : Synthesize analogs with modified aryl groups (e.g., 4-fluoro instead of 4-methylphenylsulfonamido) .

- Control experiments : Include negative controls (e.g., unsubstituted thiazole analogs) to isolate sulfonamide contributions .

- Dose-response curves : Use ≥6 concentrations in triplicate to calculate accurate EC/IC values .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfonamide Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes reactivity |

| Temperature | 0–5°C (exothermic step) | Prevents decomposition |

| Base | Triethylamine (2 eq.) | Neutralizes HCl byproduct |

Q. Table 2. Comparative Biological Activity Data

| Cell Line/Strain | IC/MIC (µg/mL) | Assay Condition | Source |

|---|---|---|---|

| MCF-7 (breast) | 12.3 ± 1.5 | 48h, 10% FBS | |

| S. aureus | 8.9 ± 0.8 | Mueller-Hinton broth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.